

# The Sweet Scent of Science: Isobutyl Isobutyrate in Flavor and Fragrance Applications

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## Compound of Interest

Compound Name: *Isobutyl isobutyrate*

Cat. No.: *B1662107*

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**Isobutyl isobutyrate**, a volatile ester with the chemical formula  $C_8H_{16}O_2$ , is a key ingredient in the flavor and fragrance industry, prized for its characteristic sweet, fruity aroma reminiscent of pineapple and grape skin.<sup>[1][2][3][4]</sup> This colorless liquid is utilized in a wide array of consumer products, from food and beverages to perfumes and cosmetics, to impart a pleasant and recognizable scent and taste.<sup>[2]</sup> This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the chemistry and application of **isobutyl isobutyrate**.

## Application Notes

**Isobutyl isobutyrate**'s primary application lies in its function as a flavoring and fragrance agent.<sup>[2]</sup> Its pleasant fruity odor makes it a valuable component in the formulation of various consumer goods.

In the flavor industry, **isobutyl isobutyrate** is a crucial component in creating pineapple and other fruity flavor profiles.<sup>[5][6]</sup> It is often blended with other esters and aroma compounds to achieve a desired taste sensation in products such as beverages, candies, baked goods, and ice cream.<sup>[5]</sup>

In the fragrance industry, this ester contributes to the fruity and sweet notes in perfumes, colognes, and other scented products.<sup>[2]</sup> Its volatility allows it to contribute to the top and middle notes of a fragrance, providing an initial burst of fruity aroma.

Beyond its aromatic properties, **isobutyl isobutyrate** also serves as a solvent in some industrial applications.<sup>[1]</sup>

## Sensory Profile

The sensory characteristics of **isobutyl isobutyrate** are central to its use. Its odor is described as fruity, ethereal, and reminiscent of pineapple, grape skin, and banana.<sup>[4][7]</sup> The taste is similarly characterized as fruity and pineapple-like.<sup>[7]</sup>

## Quantitative Data

The concentration of **isobutyl isobutyrate** in final products is carefully controlled to achieve the desired sensory impact. The following tables summarize key quantitative data related to its physical properties and application levels.

Property	Value
Molecular Weight	144.21 g/mol
Boiling Point	148.6 °C at 760 mmHg
Melting Point	-80.6 °C
Flash Point	37 °C
Density	0.853-0.857 g/cm <sup>3</sup> at 20°C
Vapor Pressure	4.33 mmHg at 25 °C
Solubility in Water	Insoluble
Odor Threshold	No definitive value found in the literature.

Table 1: Physical and Chemical Properties of **Isobutyl Isobutyrate**.<sup>[1][3][8]</sup>

Application Category	Product Examples	Typical Concentration Range (as part of flavor/fragrance formulation)
Flavor Formulations	Pineapple, Tropical Fruit Blends	Variable, can be a significant component in pineapple accords. <a href="#">[5]</a>
Beverages	Fruit juices, soft drinks, alcoholic beverages	Trace amounts up to several ppm.
Confectionery	Hard candies, chewing gum, jellies	Low ppm levels.
Baked Goods	Cookies, cakes, pastries	Low ppm levels.
Fragrance Concentrates	Perfumes, colognes, body sprays	Can be used up to 8% in the fragrance concentrate.

Table 2: Illustrative Concentration Levels of **Isobutyl Isobutyrate** in Various Applications.

## Experimental Protocols

### Synthesis of Isobutyl Isobutyrate via Fischer Esterification

This protocol describes the laboratory synthesis of **isobutyl isobutyrate** from isobutyric acid and isobutanol using an acid catalyst.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Isobutyric acid
- Isobutanol
- Concentrated sulfuric acid (catalyst)
- 5% Sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Diethyl ether (solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Erlenmeyer flask
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine 1.0 mole of isobutyric acid and 1.2 moles of isobutanol.
- Slowly add 0.1 moles (approximately 5.4 mL) of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with 50 mL of deionized water.
- Separate the organic layer and wash it with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Check for the cessation of gas evolution.
- Wash the organic layer with 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Decant the dried liquid into a distillation flask.

- Purify the **isobutyl isobutyrate** by fractional distillation, collecting the fraction boiling at approximately 148-150 °C.

## Quantification of Isobutyl Isobutyrate in a Beverage Matrix by GC-MS

This protocol provides a general method for the quantitative analysis of **isobutyl isobutyrate** in a liquid beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[1][12][13][14]</sup>

### Materials and Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Headspace autosampler (optional, for volatile analysis)
- GC column (e.g., DB-5ms or equivalent)
- Helium (carrier gas)
- **Isobutyl isobutyrate** standard
- Internal standard (e.g., d-limonene)
- Volumetric flasks and pipettes
- Sample vials

### Procedure:

- Sample Preparation:
  - Degas carbonated beverages by sonication.
  - For clear beverages, directly transfer a known volume (e.g., 5 mL) into a headspace vial.
  - For beverages with suspended solids, centrifuge the sample and use the supernatant.

- Spike the sample with a known concentration of the internal standard.
- GC-MS Analysis:
  - Injector: Splitless mode, 250 °C.
  - Oven Program: Start at 40 °C for 2 minutes, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  - MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
- Quantification:
  - Prepare a calibration curve using standards of **isobutyl isobutyrate** of known concentrations.
  - Identify the **isobutyl isobutyrate** peak in the chromatogram based on its retention time and mass spectrum.
  - Integrate the peak areas of **isobutyl isobutyrate** and the internal standard.
  - Calculate the concentration of **isobutyl isobutyrate** in the sample using the calibration curve.

## Sensory Evaluation of Flavor Intensity

This protocol outlines a basic sensory evaluation to determine the perceived intensity of **isobutyl isobutyrate** in a model solution.<sup>[15][16][17][18][19]</sup>

Materials:

- A panel of trained sensory assessors (typically 8-12).
- **Isobutyl isobutyrate** solutions of varying concentrations in a neutral base (e.g., water with a small amount of ethanol to aid solubility).

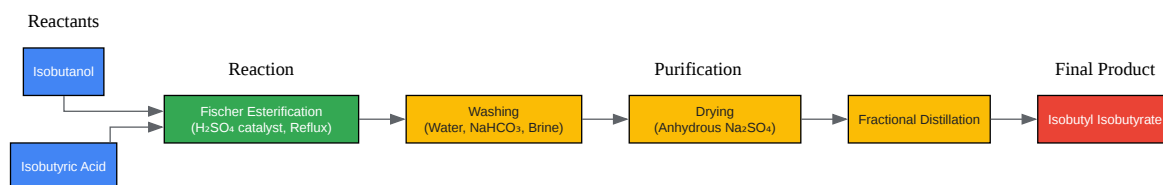
- Reference standards for intensity scaling (e.g., a series of sucrose solutions for sweetness intensity).
- Odor-free sample cups.
- Data collection forms or software.

#### Procedure:

- Panelist Training: Train panelists to recognize the aroma and taste of **isobutyl isobutyrate** and to use the intensity scale consistently.
- Sample Preparation: Prepare a series of coded, randomized samples of **isobutyl isobutyrate** at different concentrations.
- Evaluation:
  - Panelists should cleanse their palate with water between samples.
  - Present the samples to the panelists in a controlled environment.
  - Instruct panelists to rate the perceived fruity/pineapple intensity of each sample on a labeled magnitude scale (e.g., a 9-point hedonic scale from "extremely weak" to "extremely strong").[\[16\]](#)
- Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine if there are significant differences in perceived intensity between the different concentrations.

## Visualizations

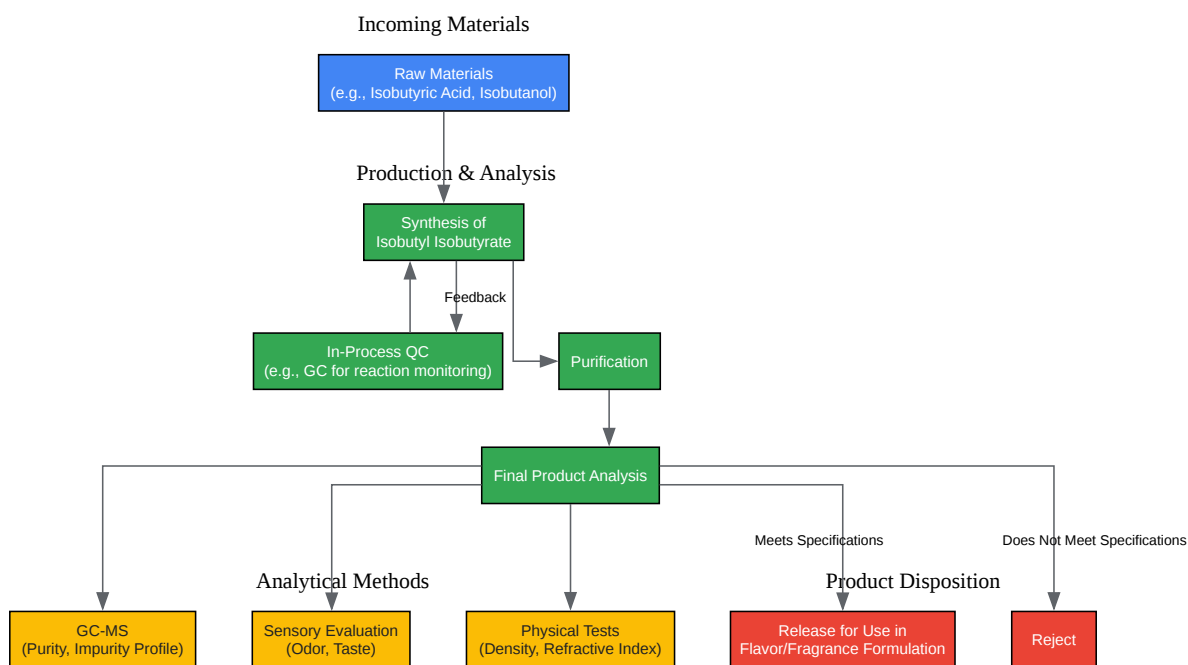
The following diagrams illustrate key workflows related to the application and analysis of **isobutyl isobutyrate**.



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Caption: Workflow for the synthesis of **isobutyl isobutyrate**.





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Caption: Quality control workflow for **isobutyl isobutyrate**.

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